2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-butoxyphenyl group and at position 4 with a (3-chlorobenzyl)sulfanyl moiety.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[(3-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQYZXGPFHXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core.
Attachment of the Chlorobenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, thiols, amines; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Position 2 Substituent | Position 4 Substituent | logP | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 4-butoxyphenyl | (3-chlorobenzyl)sulfanyl | N/A | ~400 (estimated) |
| 2-(3-Chlorophenyl)-4-{[(4-Methoxyphenyl)Methyl]Sulfanyl}Pyrazolo[1,5-a]Pyrazine | Pyrazolo[1,5-a]pyrazine | 3-chlorophenyl | (4-methoxybenzyl)sulfanyl | 4.689 | 381.88 |
| 2-{[2-(2-Butoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-yl]Sulfanyl}Acetamide Derivative | Pyrazolo[1,5-a]pyrazine | 2-butoxyphenyl | sulfanyl-acetamide | N/A | ~450 (estimated) |
Key Findings and Implications
- Substituent Effects : The butoxy group in the target compound likely enhances lipophilicity compared to methoxy or unsubstituted analogs, favoring membrane penetration. The 3-chlorobenzyl sulfanyl group may improve target binding through hydrophobic and halogen-bonding interactions.
- Core Modifications : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit balanced polarity and metabolic stability, whereas triazolo or pyrimidine cores may prioritize specific biological activities (e.g., antiviral vs. kinase inhibition).
- Synthetic Pathways : Reactions with chloroacetamides () or thiol-etherifications () are viable strategies for analog synthesis.
Biological Activity
The compound 2-(4-butoxyphenyl)-4-{[(3-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine represents a novel entry in the class of pyrazolo derivatives, which are gaining attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on recent research findings and case studies.
Structure and Synthesis
The structure of the compound includes a pyrazolo[1,5-a]pyrazine core, which is known for its potential pharmacological properties. The incorporation of butoxy and chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazolo derivatives, particularly focusing on their anticancer, anti-inflammatory, and antioxidant properties. Below is a summary of these activities:
Anticancer Studies
In a study investigating the anticancer activity of various pyrazolo derivatives, including our compound of interest, it was found that some exhibited IC50 values in the low micromolar range against MDA-MB-231 cells. Notably, structural modifications such as the introduction of electron-withdrawing groups were correlated with enhanced cytotoxicity .
Anti-inflammatory Mechanisms
Research has demonstrated that compounds similar to this compound can significantly inhibit the expression of pro-inflammatory cytokines. This was evidenced by assays measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophages .
Antioxidant Activity Evaluation
The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays. Compounds from the pyrazolo series showed varying degrees of radical scavenging activity, indicating their potential as antioxidant agents .
Mechanistic Insights
The biological mechanisms underlying the activity of pyrazolo[1,5-a]pyrazines involve:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can exert protective effects against oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
